Cadmium selenide sulfide
Description
Structure
2D Structure
Properties
CAS No. |
12214-12-9 |
|---|---|
Molecular Formula |
Cd2SSe |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
cadmium(2+);selenium(2-);sulfide |
InChI |
InChI=1S/2Cd.S.Se/q2*+2;2*-2 |
InChI Key |
JLATXDOZXBEBJX-UHFFFAOYSA-N |
SMILES |
[S-2].[Se-2].[Cd+2].[Cd+2] |
Canonical SMILES |
[S-2].[Se-2].[Cd+2].[Cd+2] |
Other CAS No. |
12626-36-7 12214-12-9 11112-63-3 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Cadmium Selenide Sulfide
This compound (Cd₂SSe) is a compound that combines cadmium, selenium, and sulfur. It has garnered significant attention in various scientific fields due to its unique properties, particularly in the realm of nanotechnology and materials science. This compound is primarily studied for its applications in optoelectronics, photovoltaics, and biomedical fields.
Optoelectronic Devices
This compound is widely used in optoelectronic applications due to its semiconductor properties. It is particularly beneficial in the fabrication of:
- Photovoltaic Cells : Cd₂SSe can be utilized in thin-film solar cells, contributing to improved efficiency due to its favorable bandgap properties.
- Light Emitting Diodes (LEDs) : The compound's ability to emit light when subjected to electric current makes it suitable for LED technology.
Quantum Dots
Quantum dots (QDs), which are nanoscale semiconductor particles, often incorporate this compound due to its advantageous optical characteristics. Applications include :
- Biolabeling : Cd₂SSe QDs are used in biological imaging and diagnostics due to their fluorescence properties. They can be engineered to emit specific wavelengths of light, making them useful for tracking cellular processes.
- Drug Delivery Systems : The biocompatibility and tunable properties of Cd₂SSe QDs allow them to be employed in targeted drug delivery systems.
Sensors
This compound is also explored for its application in sensor technology:
- Chemical Sensors : The compound can be used to develop sensors that detect specific chemical substances, leveraging its sensitivity to environmental changes.
- Biosensors : Its integration into biosensors enhances the detection of biological molecules, improving the sensitivity and specificity of these devices.
Pigments
Historically, this compound has been used as a pigment in various applications:
- Paints and Coatings : Its vibrant color and stability make it suitable for use in paints, plastics, and ceramics.
- Tattoo Inks : Case studies have documented the use of cadmium pigments in tattoo inks, although safety concerns regarding cadmium exposure have emerged .
Case Study 1: Quantum Dots in Biomedical Applications
A study investigated the impact of cadmium selenide zinc sulfide quantum dots on yeast cells, revealing significant alterations in protein expression profiles. This research highlighted the potential cytotoxic effects of these quantum dots while also demonstrating their utility in probing cellular mechanisms .
Case Study 2: Photovoltaic Efficiency
Research has shown that incorporating this compound into photovoltaic cells can enhance energy conversion efficiency. By optimizing the thickness and composition of Cd₂SSe layers within solar cells, researchers achieved notable improvements in performance metrics compared to traditional materials .
Comparative Data Table
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Optoelectronics | Photovoltaic cells | Improved efficiency |
| Light Emitting Diodes | Enhanced light emission | |
| Quantum Dots | Biolabeling | Specific fluorescence for imaging |
| Drug delivery systems | Targeted delivery capabilities | |
| Sensors | Chemical sensors | High sensitivity |
| Biosensors | Improved detection of biological molecules | |
| Pigments | Paints and coatings | Vibrant color and stability |
| Tattoo inks | Historical use despite safety concerns |
Comparison with Similar Compounds
Structural and Crystallographic Properties
- CdS and CdSe: Both exhibit wurtzite (hexagonal) crystal structures when synthesized as nanorods or thin films. CdS/CdSe heterostructures maintain epitaxial interfaces due to lattice compatibility, enabling axial nanorod growth .
- CdSSe: Assumed to adopt a similar wurtzite structure, though its ternary composition may introduce lattice strain or phase transitions under high pressure. Studies on CdS/CdSe nanocrystals show ligand-tailored reversibility between rock-salt and zinc-blende phases, suggesting CdSSe could exhibit analogous metastable phases .
- ZnCdS : A zinc-rich ternary alternative to CdS buffer layers in solar cells, ZnCdS reduces cadmium content but may compromise optoelectronic efficiency compared to CdSSe .
Table 1: Structural Properties
Optical and Electronic Properties
- Bandgap Tunability : CdSSe’s bandgap is adjustable between 1.7–2.4 eV, bridging CdSe (IR) and CdS (visible). This eliminates the need for core-shell structures (e.g., CdSe/ZnS) to achieve specific emissions .
- Photoconductivity : CdSe has a faster response time (~10 ms) than CdS (~100 ms) but suffers from temperature sensitivity. CdSSe’s intermediate composition may balance speed and stability .
- Quantum Efficiency : CdSe/ZnS core-shell QDs achieve 30–60% photoluminescence efficiency. CdSSe’s ternary structure could simplify synthesis while maintaining comparable performance .
Table 2: Optical Properties
Toxicity and Environmental Impact
- Cadmium Compounds : CdS and CdSe are toxic, prompting research into alternatives like ZnCdS. CdSSe retains cadmium, posing similar environmental risks, but its tunability may reduce material usage in devices .
- Regulatory Trends : CdS remains prevalent in solar cells despite toxicity, while CdSe is phased out in consumer pigments. CdSSe’s niche applications (e.g., specialized QDs) may limit its environmental footprint .
Preparation Methods
Hot-Injection and High-Temperature Colloidal Synthesis
A common and effective method for preparing CdSeS nanoparticles involves the hot-injection of selenium and sulfur precursors into a heated cadmium precursor solution under inert atmosphere, followed by controlled temperature ramping and aging.
-
- Prepare the cadmium precursor by dissolving cadmium salts (e.g., cadmium acetate, cadmium chloride) with stabilizing ligands such as trioctylphosphine oxide, hexadecylamine, or oleic acid in a high boiling solvent like toluene or octadecene.
- Heat the cadmium precursor solution to 60–120°C.
- Gradually add selenium and/or sulfur precursor solutions dropwise.
- Increase the temperature to 150–300°C and maintain for 1–60 minutes to promote nucleation and growth of CdSeS nanoparticles.
- Cool the solution, centrifuge, and wash to isolate the nanoparticles.
-
- Allows tuning of composition by adjusting ratios of selenium to sulfur precursors.
- Produces water-soluble and biocompatible nanoparticles when appropriate ligands (e.g., mercaptopropionic acid) are used.
- Typical reaction temperatures range from 150 to 300°C with inert gas protection (argon).
- Reaction times vary from minutes to an hour depending on desired particle size and composition.
| Step | Conditions | Outcome |
|---|---|---|
| Cadmium precursor heating | 60–120°C | Ready for precursor addition |
| Precursor addition | Dropwise selenium/sulfur solution | Initiates nucleation |
| Temperature ramp | Up to 150–300°C | Particle growth |
| Aging time | 1–60 minutes | Size and composition control |
| Centrifugation | 12,000 rpm, 30 min | Isolation of nanoparticles |
Core-Shell Quantum Dot Synthesis via Sequential Precursor Addition
This method synthesizes CdSe cores first, followed by the growth of a CdS shell to form CdSe/CdS core-shell quantum dots, effectively producing CdSeS structures with enhanced optical properties.
-
- Synthesize CdSe cores by reacting cadmium myristate with selenium dioxide in octadecene at ~220–250°C.
- After core formation, perform an in-situ cleaning process to remove surface ligands.
- Load a mixture of dodecane and oleylamine into the reaction flask.
- Inject cadmium diethyldithiocarbamate solution as the CdS precursor at 80°C to adsorb on CdSe cores.
- Heat to 150°C to initiate CdS shell growth, maintain for 20 minutes.
- Repeat adsorption and growth cycles to achieve desired shell thickness (e.g., 4 monolayers).
- Purge with argon and add cadmium formate solution to improve surface passivation.
-
- Produces core-shell structures with tunable shell thickness.
- Enhanced photoluminescence quantum yield and stability.
- Reaction temperatures range from 80°C (adsorption) to 150°C (shell growth).
- Precursors include cadmium oxide, myristic acid, selenium dioxide, oleic acid, oleylamine, and cadmium diethyldithiocarbamate.
| Step | Conditions | Notes |
|---|---|---|
| CdSe core synthesis | 220–250°C in octadecene | Color change from yellow to red |
| Core cleaning | 50°C, addition of TBP & octylamine | Removes surface ligands |
| CdS shell adsorption | 80°C, 5 min | Precursor adsorbs on core surface |
| CdS shell growth | 150°C, 20 min | Shell formation and thickness control |
| Repetition | Multiple cycles | Achieves desired shell thickness |
Hydrothermal and Solvothermal Methods
Hydrothermal or solvothermal synthesis involves reacting cadmium salts with selenium and sulfur sources in solvents like water, methanol, or ethylene glycol under elevated temperature and pressure in an autoclave.
-
- Mix cadmium salts (e.g., cadmium chloride, cadmium acetate) with selenium and sulfur precursors (e.g., sodium selenite, thiourea) in a solvent.
- Add surfactants such as sodium oleate or sodium linoleate to control particle growth.
- Adjust pH (e.g., to 11) using sodium hydroxide.
- Transfer the mixture to an autoclave and heat between 60–280°C for 1–12 hours.
- Cool, centrifuge, wash, and dry to obtain CdSeS nanoparticles.
-
- Allows for large-scale synthesis.
- Reaction conditions are milder compared to hot-injection methods.
- Produces nanoparticles with controlled size and composition.
- The method can yield water-soluble and biocompatible particles depending on surfactants used.
| Parameter | Range | Effect |
|---|---|---|
| Reaction temperature | 40–280°C | Controls nucleation and growth |
| Reaction time | 0.5–12 hours | Affects particle size and quality |
| Molar ratio Cd to precursors | 0.1–10 | Controls stoichiometry |
| Surfactant to Cd ratio | 0.1–10 | Influences particle dispersion |
Comparative Analysis of Preparation Methods
| Method | Temperature Range (°C) | Atmosphere | Particle Control | Advantages | Limitations |
|---|---|---|---|---|---|
| Hot-Injection Colloidal | 150–300 | Inert gas (argon) | Composition, size | High-quality, tunable nanoparticles | Energy-intensive, complex setup |
| Core-Shell Sequential Growth | 80–150 | Inert gas (argon) | Shell thickness, size | Enhanced optical properties | Multi-step, requires purification |
| Hydrothermal/Solvothermal | 40–280 | Autoclave or normal | Size, composition | Scalable, milder conditions | Longer reaction times, less precise control |
Research Findings and Notes
- The hot-injection method yields water-soluble and biocompatible CdSeS nanoparticles when mercaptopropionic acid or similar ligands are used, enabling biomedical applications.
- Core-shell CdSe/CdS quantum dots synthesized via sequential precursor addition demonstrate tunable visible light emission and improved photoluminescence quantum yield, critical for optical refrigeration and quantum dot applications.
- Hydrothermal methods offer a simpler and scalable route but may require careful optimization of surfactants and pH to achieve uniform particle size and composition.
- The choice of cadmium and chalcogen precursors, ligands, and solvents critically influences the final nanoparticle properties.
- Safety considerations are paramount due to the toxicity of cadmium compounds and the use of high-temperature organic solvents.
Q & A
Q. What factors influence the cytotoxicity of cadmium selenide sulfide quantum dots (QDs) in biological systems, and how can this be mitigated during synthesis?
Cytotoxicity in CdSSe QDs is primarily linked to the release of free Cd²⁺ ions due to lattice degradation. Key factors include synthesis conditions (e.g., precursor ratios), UV exposure, and surface coatings. To mitigate toxicity, researchers should optimize surface passivation using biocompatible ligands (e.g., PEG or zwitterionic polymers) and avoid UV irradiation during in vitro experiments. Analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS) can quantify Cd²⁺ release, while cytotoxicity assays (e.g., MTT) validate biocompatibility .
Q. How do deposition parameters affect the crystallinity and electrical properties of this compound thin films?
Vacuum deposition parameters, such as substrate temperature (200–400°C) and post-deposition annealing, critically influence phase composition (cubic vs. hexagonal) and carrier mobility. Higher substrate temperatures during deposition enhance crystallinity, as shown by X-ray diffraction (XRD), while sulfur/selenium stoichiometry adjustments during co-evaporation modulate resistivity (10²–10⁴ Ω·cm) and optical bandgap (1.7–2.4 eV). Hall effect measurements and UV-Vis spectroscopy are standard for evaluating electrical and optical properties .
Q. What methods are used to prepare water-soluble this compound QDs for biological imaging?
Ligand exchange with thiolated molecules (e.g., mercaptopropionic acid) or silica encapsulation renders CdSSe QDs water-soluble. Covalent bioconjugation (e.g., EDC/NHS chemistry) links QDs to targeting biomolecules (e.g., antibodies). Multiphoton microscopy confirms their utility in vivo, with two-photon action cross-sections up to 47,000 GM units, enabling deep-tissue imaging without photobleaching .
Q. What are the key differences in photoconductivity response times between cadmium sulfide (CdS) and selenide (CdSe), and what experimental setups measure these properties?
CdSe exhibits faster response times (rise: 17 µsec, decay: 8 µsec) compared to CdS (rise: 250 µsec, decay: 300 µsec) due to lower carrier trapping. Researchers use pulsed illumination (e.g., 1900°K incandescent sources) and transient photoconductivity measurements with oscilloscopes to capture time-resolved carrier dynamics. Sample preparation (single crystals vs. sintered layers) and defect density significantly affect results .
Advanced Research Questions
Q. How can surface ligand engineering modulate Cd²⁺ ion release from CdSSe QDs, and what techniques quantify this correlation with cytotoxicity?
Ligands like L-cysteine derivatives alter binding modes to QD surfaces, reducing lattice instability. X-ray photoelectron spectroscopy (XPS) and density functional theory (DFT) simulations predict ligand-QD interactions. Time-resolved fluorescence quenching assays track Cd²⁺ release kinetics, correlating with cytotoxicity via dose-response curves in primary hepatocytes .
Q. What phase transformation mechanisms occur in CdSSe nanocrystals under high pressure, and how do interparticle sintering and ligands stabilize metastable phases?
High-pressure rock-salt phases of CdSSe can persist at ambient conditions through ligand-tailored kinetic barriers (e.g., oleic acid vs. amine ligands). In situ high-pressure XRD and TEM reveal reversibility of zinc blende-to-rock-salt transitions. Sintering nanocrystal networks reduces lattice strain, while ligand choice controls interfacial energy, enabling metastable phase retention .
Q. In photovoltaic research, how do CdSSe layer thickness and stoichiometry impact charge carrier dynamics and device efficiency?
Reducing total CdSSe layer thickness below 1.5 µm (via atomic layer deposition) minimizes material usage while maintaining charge extraction efficiency. Transient absorption spectroscopy and electron mobility mapping (time-of-flight) link stoichiometric gradients (S/Se ratios) to recombination losses. Optimal S/Se gradients reduce band offsets, enhancing copper indium selenide solar cell efficiencies to ~23% .
Q. How does chiral ligand functionalization induce optical activity in CdSSe QDs, and what computational models predict these configurations?
Chiral ligands (e.g., N-acetyl-L-cysteine) induce circular dichroism (CD) signals via asymmetric binding geometries. DFT simulations of ligand-QD interactions reproduce CD sign inversion observed experimentally. Spectrofluorometric polarization assays quantify chirality transfer, enabling rational design of optically active QDs for spintronic applications .
Q. What advanced spectroscopic methods resolve discrepancies in elastic constants and bandgap energies of CdSSe alloys?
Resonant ultrasound spectroscopy (RUS) and Brillouin scattering provide anisotropic elastic moduli (C₁₁: 70–90 GPa, C₃₃: 50–70 GPa) for hexagonal CdSSe. Variable-angle spectroscopic ellipsometry (VASE) and photoluminescence excitation (PLE) spectroscopy resolve composition-dependent bandgap variations (±0.1 eV), addressing inconsistencies in prior literature .
Methodological Notes
- Data Contradictions : Discrepancies in reported bandgaps or elastic constants often arise from differences in sample purity (e.g., oxide impurities) or measurement techniques. Cross-validation using multiple methods (XRD, TEM, VASE) is critical.
- Experimental Design : For cytotoxicity studies, include UV-shielded controls and use primary cells (e.g., hepatocytes) over immortalized lines for physiological relevance .
- Synthesis Protocols : Precursor stoichiometry (Cd:S:Se ratios) must be tightly controlled during hot-injection synthesis to achieve monodispersity (PDI <5%) in QDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
